2-Phenylpyrazole-3-sulfonyl fluoride
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Overview
Description
2-Phenylpyrazole-3-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity. This compound features a pyrazole ring substituted with a phenyl group at the 2-position and a sulfonyl fluoride group at the 3-position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazole-3-sulfonyl fluoride typically involves the reaction of a pyrazole derivative with a sulfonyl fluoride precursor. One common method is the reaction of 2-phenylpyrazole with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinates.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, like dichloromethane or acetonitrile.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed under mild conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Complex Molecules: Formed through cross-coupling reactions.
Scientific Research Applications
2-Phenylpyrazole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Phenylpyrazole-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site of serine proteases, leading to the inhibition of enzyme activity. This covalent modification can result in the disruption of essential biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
2-Phenylpyrazole-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
2-Phenylpyrazole-3-sulfonate ester: Features a sulfonate ester group.
Uniqueness
2-Phenylpyrazole-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where a stable yet reactive functional group is required. Its ability to undergo a variety of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2-phenylpyrazole-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYECLQSRNOEPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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